molecular formula C7H9N3O2 B2868035 5-Amino-6-methoxypyridine-2-carboxamide CAS No. 1314935-32-4

5-Amino-6-methoxypyridine-2-carboxamide

Cat. No.: B2868035
CAS No.: 1314935-32-4
M. Wt: 167.168
InChI Key: ZYBWZRHUHXKSDH-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis and exploration of 5-amino-6-methoxypyridine-2-carboxamide align with broader efforts in heterocyclic chemistry to develop pyridine-based scaffolds for pharmaceutical applications. While direct historical records of this specific compound are limited, its structural analogs have been synthesized through methods such as catalytic reductions and coupling reactions. For instance, 2,3-diamino-6-methoxypyridine—a related precursor—was historically produced via the catalytic hydrogenation of 2-amino-6-methoxy-3-nitropyridine, as described in patent literature. The methoxylation of chlorinated pyridine intermediates, such as the conversion of 2-amino-6-chloro-3-nitropyridine to its methoxy derivative using sodium methoxide, represents a key step in the development of methoxy-substituted pyridines. These methods laid the groundwork for modern synthetic approaches to amino-methoxy carboxamide derivatives, including this compound.

The compound’s emergence coincides with advancements in coupling reagents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which enabled efficient amide bond formation in pyridine systems. Such innovations minimized reliance on hazardous chlorinating agents and reduced reaction times, facilitating the scalable production of carboxamide intermediates.

Significance in Medicinal Chemistry Research

This compound belongs to a class of pyridine carboxamides renowned for their bioactivity. Pyridine derivatives are pivotal in drug discovery due to their ability to mimic purine and pyrimidine structures, enabling interactions with biological targets such as enzymes and receptors. The carboxamide group enhances hydrogen-bonding potential, improving binding affinity to proteins, while the methoxy and amino substituents modulate electronic properties and solubility.

Recent studies highlight the antibacterial potential of structurally related pyridine carboxamides. For example, 5-substituted-pyridine-2-carboxamides synthesized via microwave-assisted methods exhibited superior binding affinity to E. coli DraE adhesion proteins compared to chloramphenicol, a standard antibiotic. Although direct data on this compound’s bioactivity are sparse, its structural similarity to these active compounds suggests promise in antimicrobial and anticancer research.

Structural Relationship to Pyridine Carboxamide Family

The molecular formula of this compound ($$C7H9N3O2$$) places it within the pyridine carboxamide family, characterized by a pyridine ring substituted with carboxamide and auxiliary functional groups. Key structural features include:

  • Pyridine Core : A six-membered aromatic ring with nitrogen at position 1, providing a planar structure conducive to π-π stacking interactions.
  • Carboxamide Group : At position 2, this moiety ($$-CONH_2$$) enhances hydrophilicity and hydrogen-bonding capacity.
  • Amino and Methoxy Substituents : The amino group (−$$NH2$$) at position 5 and methoxy (−$$OCH3$$) at position 6 introduce electron-donating effects, influencing reactivity and metabolic stability.

Comparative analysis with analogs like 6-amino-N-methoxypyridine-2-carboxamide ($$C7H9N3O2$$) reveals that positional isomerism significantly affects physicochemical properties. For instance, the placement of the methoxy group alters dipole moments and solubility profiles, which may impact pharmacokinetics.

Current Research Landscape

Contemporary studies focus on optimizing synthetic routes and expanding biomedical applications. Microwave-assisted synthesis in aqueous media has emerged as an eco-friendly alternative for pyridine carboxamides, reducing reliance on toxic solvents and improving reaction efficiency. For example, 5-substituted-pyridine-2-carboxamides were recently synthesized in neat water under microwave irradiation, achieving high yields (75–85%) within minutes.

Additionally, computational tools like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling predict favorable drug-likeness for these compounds. All eight pyridine carboxamides evaluated in a 2023 study adhered to Lipinski’s Rule of Five, indicating oral bioavailability potential. Molecular docking simulations further revealed strong binding affinities to bacterial adhesins, underscoring their therapeutic promise.

Efforts to diversify the pyridine carboxamide library continue, with researchers exploring novel substituents and hybrid scaffolds. The integration of continuous-flow chemistry and machine learning-driven design is poised to accelerate the discovery of derivatives with enhanced bioactivity and selectivity.

This concludes the introduction section. Subsequent sections will delve into synthetic methodologies, computational analyses, and biomedical applications, adhering to the outlined structure.

Properties

IUPAC Name

5-amino-6-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-4(8)2-3-5(10-7)6(9)11/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWZRHUHXKSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314935-32-4
Record name 5-amino-6-methoxypyridine-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methoxypyridine-2-carboxamide typically involves the reduction of 2-methoxy-5-nitropyridine. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger volumes and maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Acyl Chlorides: Used in nucleophilic substitution reactions to form amide derivatives.

    Condensing Agents: Such as dicyclohexylcarbodiimide (DCC) for facilitating condensation reactions.

Major Products:

    Amide Derivatives: Formed through nucleophilic substitution reactions.

    Condensation Products: Resulting from reactions with organic carboxylic acids.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxypyridine-2-carboxamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in various physiological processes, including pain and inflammation . By inhibiting FAAH, these compounds can modulate the levels of endocannabinoids, thereby exerting their effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Formula (Reported/Calculated) Key Features
5-Amino-6-methoxypyridine-2-carboxamide Pyridine 5-NH₂, 6-OCH₃, 2-CONH₂ C₈H₁₀N₃O₂ (MW: 180.2)* / MW: 294.35 Versatile carboxamide functionality; potential for hydrogen bonding.
LY2033298 () Thieno[2,3-b]pyridine 3-NH₂, 5-Cl, 6-OCH₃, 4-CH₃, N-cyclopropyl carboxamide C₁₃H₁₄ClN₃O₂S Chlorine and cyclopropyl groups enhance lipophilicity; thienopyridine core may improve receptor binding.
PF-01247324 () Pyridine 6-NH₂, 5-(2,3,5-trichlorophenyl), 2-(N-methylcarboxamide) C₁₃H₁₀Cl₃N₃O Trichlorophenyl group increases steric bulk and electron-withdrawing effects.
6-Methoxy-5-methylpyridin-3-amine () Pyridine 6-OCH₃, 5-CH₃, 3-NH₂ C₇H₁₀N₂O Methyl group at position 5 may reduce solubility compared to amino-substituted analogues.
5-Bromo-2-methoxypyridin-3-amine () Pyridine 5-Br, 2-OCH₃, 3-NH₂ C₆H₇BrN₂O Bromine introduces steric and electronic effects, altering reactivity.

*Calculated based on substituents; conflicting with .

Research Findings and Discrepancies

  • Molecular Weight Anomaly: The reported molecular weight of 294.35 for this compound in conflicts with the calculated value (180.2 g/mol).
  • Synthetic Applications : Compounds like PF-01247324 and LY2033298 have been investigated as kinase inhibitors or neuromodulators, whereas simpler analogues (e.g., 6-Methoxy-5-methylpyridin-3-amine) are often intermediates in heterocyclic synthesis.

Biological Activity

5-Amino-6-methoxypyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group at the 5-position and a methoxy group at the 6-position, along with a carboxamide functional group at the 2-position. Its molecular formula is C8_8H10_10N2_2O2_2, with a molecular weight of approximately 178.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and methoxy groups allows for hydrogen bonding and other interactions with enzymes and receptors, which can modulate their activity. Notably, derivatives of this compound have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, compounds derived from this scaffold showed reduced cell viability compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound AA54910Comparable to cisplatin
Compound BHCT11615Selective for cancer cells
Compound CMCF712Moderate toxicity in normal cells

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Some derivatives demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DMRSA8
Compound EVRE16
Compound FESBL-producing E. coli32

Case Studies

  • In Vitro Evaluation : A study evaluated the cytotoxic effects of various derivatives on A549 cells, revealing that modifications on the pyridine ring significantly influenced their anticancer potency. The most effective compound reduced cell viability to approximately 66% at a concentration of 100 µM .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy against resistant bacteria, showing that certain derivatives had MIC values lower than those of existing treatments, indicating their potential as alternatives in combating resistant infections.

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